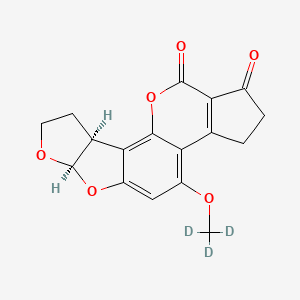

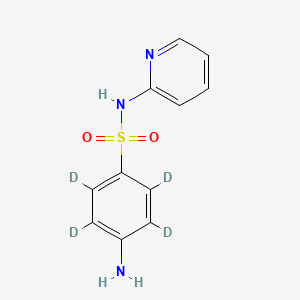

Sulfapyridine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Inhibition of Contractile Leukotriene Formation : Sulfasalazine, which is metabolized into sulfapyridine, has been shown to inhibit the formation of contractile leukotriene activity in rat peritoneal cells. This inhibition may contribute to its therapeutic efficacy in treating conditions like ulcerative colitis (Nielsen, Beninati, & Buonato, 1988).

Polymorphism and Thermal Properties : The thermal properties of sulfapyridine have been explored using differential scanning calorimetry and thermo optical analysis, revealing its polymorphic and glass-forming tendencies. This research can be crucial for drug formulation and stability studies (Bottom, 1999).

Electrochemical Detection of Sulfapyridine : Innovative methods for the detection of sulfapyridine have been developed, such as the use of a novel ion pair complex in membrane sensors. This method improves the selectivity and accuracy in detecting sulfapyridine, which can be significant for pharmaceutical and biological sample analyses (Saini et al., 2019).

Electrochemical Sensor for Sulfapyridine : A study described the fabrication of an amplified electrochemical sensor for the determination of sulfapyridine in various samples, highlighting its significance in pharmaceutical and biological monitoring (Shahraki, Masrournia, & Karimi-Maleh, 2020).

Photolytic Degradation Studies : Research on the photolytic degradation of sulfapyridine under simulated solar irradiation provides insights into its environmental fate and potential risks. This is crucial for assessing the ecological impact of this compound in natural waters (García-Galán, Díaz-Cruz, & Barceló, 2012).

Therapeutic Efficacy in Rheumatoid Arthritis : Sulfasalazine, which releases sulfapyridine, has been shown to be an effective treatment for rheumatoid arthritis. It is considered a first-choice therapy, especially for women who are or may become pregnant (Rains, Noble, & Faulds, 1995).

Honey Analysis and Biosensing : A novel electrochemical biosensor based on gold microelectrodes modified with nanoparticles was developed for efficient detection of sulfapyridine in honey, demonstrating its application in food safety and quality control (El Alami El Hassani et al., 2017).

Mechanism of Action

Target of Action

Sulfapyridine-d4, like its parent compound Sulfapyridine, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Mode of Action

this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA) and binds to the active site of the enzyme, thereby preventing the synthesis of folic acid . This inhibition disrupts the folic acid metabolism cycle, leading to a halt in bacterial multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .

Pharmacokinetics

Sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .

Result of Action

The molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial growth and multiplication . On a cellular level, this results in the inability of the bacteria to proliferate, thereby controlling the spread of the bacterial infection .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of certain anions can significantly affect the degradation of similar compounds . .

Safety and Hazards

properties

IUPAC Name |

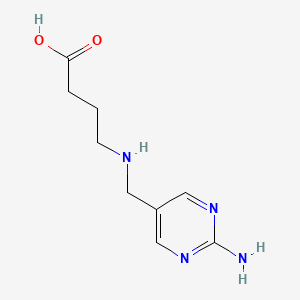

4-amino-2,3,5,6-tetradeuterio-N-pyridin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECHUMIMRBOMGK-UGWFXTGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676146 |

Source

|

| Record name | 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189863-86-2 |

Source

|

| Record name | 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)